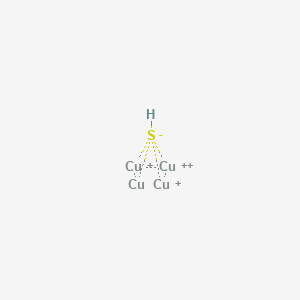
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mu4-sulfido-quadro-tetracopper(3+) is a mu4-sulfido-quadro-tetracopper.
Scientific Research Applications
Enzymatic Function and Modeling
The μ₄-sulfido-quadro-tetracopper complex has been closely studied for its resemblance to the active site in nitrous oxide reductase, an enzyme responsible for the reduction of nitrous oxide (N₂O) to dinitrogen (N₂). Research indicates that synthetic models of this complex can provide valuable insights into the enzyme's mechanism, highlighting its potential for reducing greenhouse gases like N₂O. A mu-sulfido-tetracopper active site in the enzyme nitrous oxide reductase converts N₂O to N₂, a process thought to involve mu-1,3 coordination of N₂O to two Cu(I) ions. A study developed a synthetic model featuring a mixed valent Cu(II)Cu(I)₂ cluster bridged by disulfide, demonstrating its ability to mimic the enzyme's function by converting N₂O to N₂. Computational analysis supports this mechanism, offering a valuable model for understanding and potentially mitigating greenhouse gas emissions (Bar-Nahum et al., 2009).
Structural Studies and Cluster Properties
Structural studies of mu₄-sulfido and mu₃-thiolato coordination in multicopper(I) clusters provide insights into the complex geometries and potential functionalities of these clusters. For instance, a copper(I) complex with a novel N₂S thiol ligand transformed into a multicopper(I) cluster, displaying an interesting mu₄-sulfido and mu₃-thiolato coordination. This structure has been compared to other cuprous thiolato/sulfido clusters, including those observed in nitrous oxide reductase, an enzyme that also utilizes a multicopper site for its catalytic activity (Lee et al., 2006).
Catalytic Insights and Bonding Descriptions
Understanding the catalytic mechanisms and bonding descriptions of mu₄-sulfido-bridged tetranuclear Cu(Z) clusters is crucial for comprehending their role in enzymatic functions and potential industrial applications. For example, the Cu(Z) cluster in nitrous oxide reductase (N₂OR) binds N₂O and facilitates its reduction to N₂, a process of significant environmental relevance. Spectroscopic studies combined with density functional calculations have shed light on the bonding and electronic structures of these clusters, revealing details about their ground states and the interactions between the copper atoms and the bridging sulfur. This knowledge is fundamental in exploring the clusters' reactivity and their potential applications in catalysis and environmental remediation (Chen et al., 2002).
properties
Product Name |
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(3+) |
|---|---|
Molecular Formula |
Cu4HS+3 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
copper;copper;copper(1+);sulfanide |
InChI |
InChI=1S/4Cu.H2S/h;;;;1H2/q;2*+1;+2;/p-1 |
InChI Key |
BLDUJKGVAFLGEM-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].[Cu].[Cu+].[Cu+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



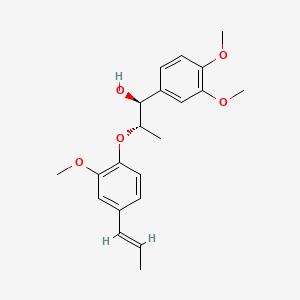
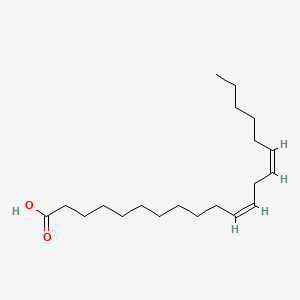
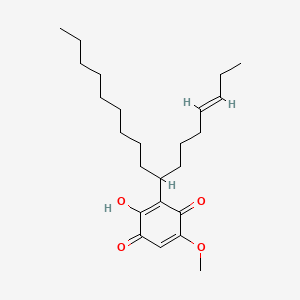
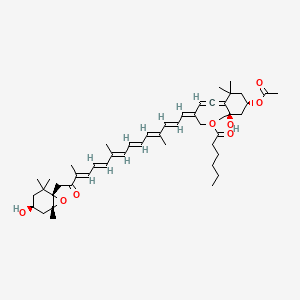

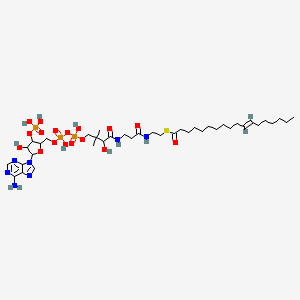
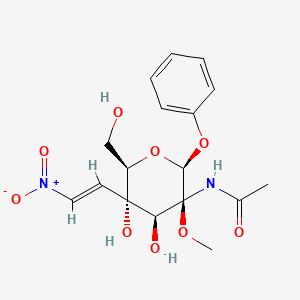
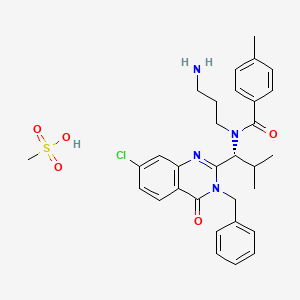


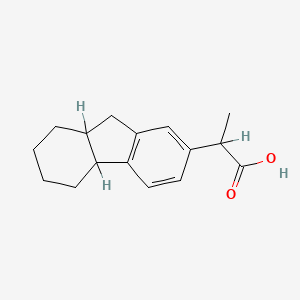
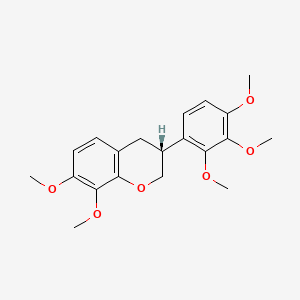
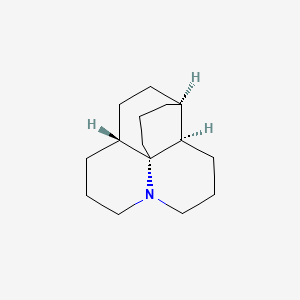
![2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B1237591.png)